

(s)-3-Fluoropyrrolidine hydrochloride physical properties

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Compound of Interest

Compound Name: (s)-3-Fluoropyrrolidine
hydrochloride

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An In-depth Technical Guide to the Physical Properties of (s)-3-Fluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(s)-3-Fluoropyrrolidine hydrochloride**, a key building block in modern medicinal chemistry. The document details its quantitative physical characteristics, the experimental protocols for their determination, and its application in the synthesis of therapeutic agents.

Core Physical and Chemical Properties

(s)-3-Fluoropyrrolidine hydrochloride is a fluorinated chiral pyrrolidine salt.^[1] Its incorporation into molecular scaffolds is a common strategy in drug discovery to enhance properties such as metabolic stability and binding affinity. The key physical data for this compound are summarized below.

Data Presentation: Quantitative Physical Properties

Property	Value
CAS Number	136725-53-6
Molecular Formula	C ₄ H ₉ ClFN
Molecular Weight	125.57 g/mol
Appearance	Solid: White to pale brown or pink/beige powder/crystalline powder
Melting Point	183-187 °C (literature value)[2][3]
Optical Activity	[α] _{20/D} +8° (c = 1% in methanol)[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties listed above.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[4]

Methodology: Capillary Melting Point Apparatus

- **Sample Preparation:** A small amount of the finely powdered **(s)-3-Fluoropyrrolidine hydrochloride** is packed into a thin-walled glass capillary tube, open at one end. The sample is tapped down to the sealed bottom of the tube to form a compact column of 1-3 mm in height.[5][6]
- **Apparatus Setup:** The capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp or similar digital device).[4][7]
- **Initial Rapid Determination:** An initial, rapid heating run is often performed to quickly establish an approximate melting temperature.[4][6]

- **Accurate Measurement:** A fresh sample is prepared. The apparatus is heated rapidly to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.[\[6\]](#)[\[8\]](#)
- **Data Recording:** The temperature at which the first signs of melting (the appearance of liquid) are observed is recorded as the start of the melting range. The temperature at which the last crystal melts completely is recorded as the end of the range.[\[4\]](#)[\[6\]](#)

Optical Activity Measurement

Optical activity is the property of a chiral substance to rotate the plane of polarized light. It is measured using a polarimeter and is a definitive characteristic of enantiomeric purity.

Methodology: Polarimetry

- **Principle:** A polarimeter passes monochromatic light (typically from a sodium lamp, D-line at 589 nm) through a fixed polarizer, creating a beam of plane-polarized light.[\[9\]](#)[\[10\]](#) This beam then passes through the sample. If the sample is optically active, it will rotate the plane of the light. An analyzer (a second, rotatable polarizer) is then turned to measure the angle of this rotation.[\[9\]](#)[\[10\]](#)
- **Sample Preparation:** A solution of **(s)-3-Fluoropyrrolidine hydrochloride** is prepared at a precise concentration (e.g., 1 g per 100 mL, or 1%) in a suitable solvent, such as methanol. [\[2\]](#) The solution is carefully transferred into a polarimeter sample tube of a known path length (typically 1 decimeter), ensuring no air bubbles are present in the light path.[\[11\]](#)
- **Blank Measurement:** The instrument is first zeroed using a sample tube filled only with the pure solvent (methanol).[\[9\]](#)
- **Sample Measurement:** The solvent-filled tube is replaced with the tube containing the sample solution. The analyzer is rotated until the minimum light intensity is observed through the eyepiece or by the electronic detector. The angle of rotation is then recorded from the instrument's scale.[\[9\]](#)
- **Calculation of Specific Rotation:** The specific rotation ($[\alpha]$) is calculated using Biot's Law: $[\alpha] = \alpha / (l \times c)$ where:

- α is the observed rotation in degrees.
- l is the path length of the sample tube in decimeters (dm).
- c is the concentration of the solution in g/mL.[\[11\]](#)

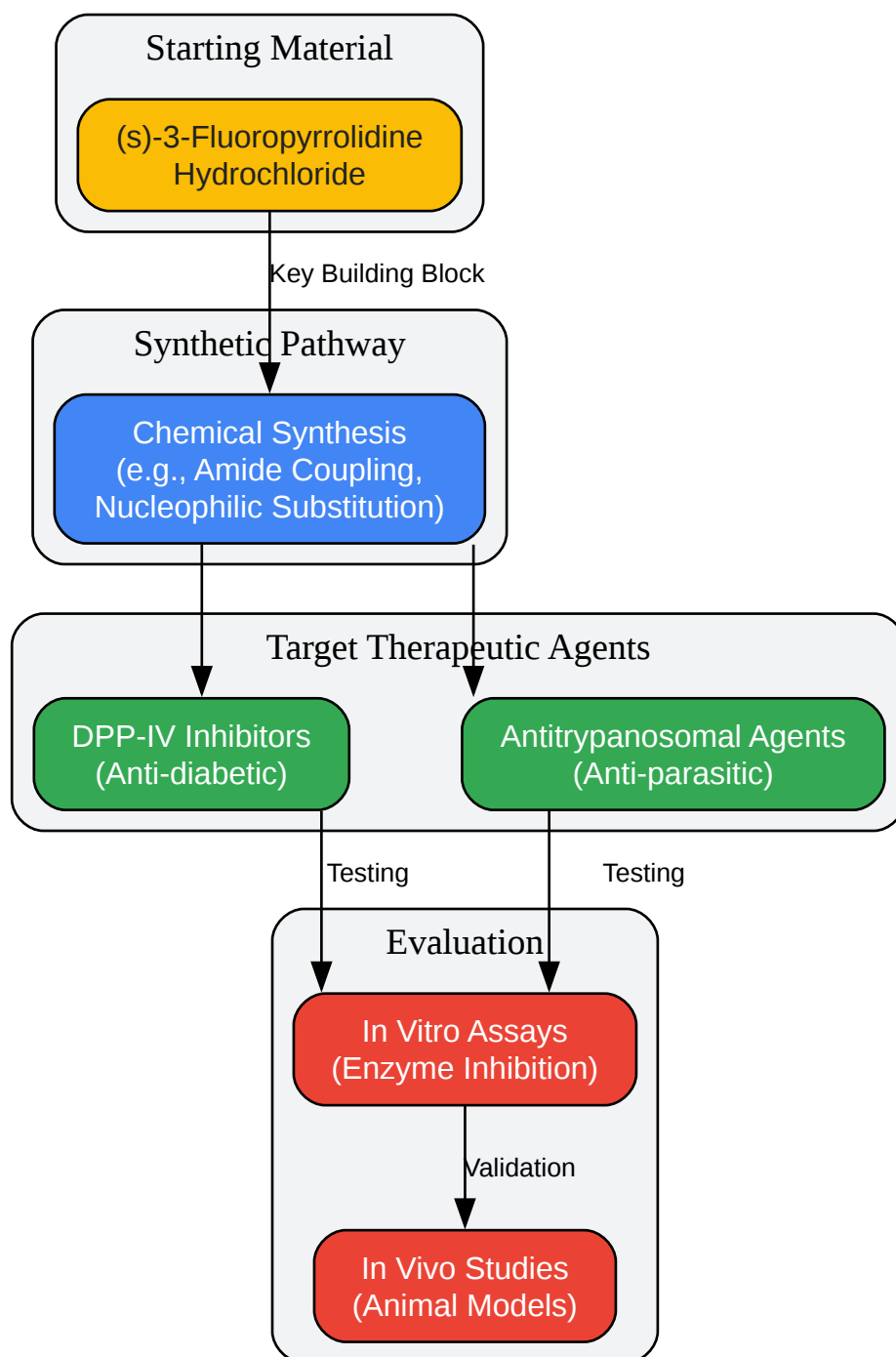
Application in Drug Discovery: A Synthetic Workflow

(s)-3-Fluoropyrrolidine hydrochloride is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial chiral building block for synthesizing more complex molecules. Its fluorinated pyrrolidine ring is incorporated to create potent and selective enzyme inhibitors for various therapeutic targets.[\[1\]](#)[\[2\]](#)[\[12\]](#)

Key applications include its use in the synthesis of:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: These are used in the treatment of type 2 diabetes.[\[2\]](#)[\[13\]](#)
- Antitrypanosomal Agents: These compounds are developed to treat parasitic infections like African trypanosomiasis, caused by *Trypanosoma brucei*.[\[2\]](#)[\[3\]](#)

The following diagram illustrates the logical workflow of utilizing **(s)-3-Fluoropyrrolidine hydrochloride** in a drug development context.



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Caption: Synthetic workflow from (S)-3-Fluoropyrrolidine HCl to therapeutic agents.

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